Unique Crystallographic Signature: Monoclinic Twinning vs. Orthorhombic Parent Phase
The crystal structure of 2-bromobeclometasone dipropionate is fundamentally different from that of the parent drug, which is a critical identifier for reference standard characterization. The parent compound, beclometasone dipropionate, crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 14.152 Å, b = 16.268 Å, c = 12.0849 Å [2]. In stark contrast, the 2-bromo analog crystallizes in a monoclinic system, and the crystal is extensively twinned such that its unit cell emulates orthorhombic symmetry, with the major twin component constituting approximately 60% [1]. This profound difference in long-range order necessitates separate identity testing via X-ray powder diffraction (XRPD) and underpins the need for a dedicated, single-component reference standard.
| Evidence Dimension | Crystal System and Core Unit Cell Parameters |
|---|---|
| Target Compound Data | Monoclinic unit cell; major twin component constitutes approximately 60% |
| Comparator Or Baseline | Beclometasone Dipropionate: Orthorhombic, a = 14.152 Å, b = 16.268 Å, c = 12.0849 Å |
| Quantified Difference | Change from orthorhombic to monoclinic crystal system; 60% major twin fraction in the brominated derivative. |
| Conditions | Single-crystal X-ray diffraction at ambient conditions |
Why This Matters
Procurement must match the crystal form to the pharmacopoeial standard, as twinning and polymorphism directly affect analytical method specificity and system suitability tests.
- [1] Ketuly, K. A., Hadi, A. H. A., & Ng, S. W. (2009). 2-Bromo-beclometasone dipropionate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1822. View Source
- [2] Duax, W. L., Cody, V., & Strong, P. D. (1981). Structure of the asthma drug beclomethasone dipropionate. Acta Crystallographica Section B, 37(2), 383-387. View Source
